molecular formula C13H17N3O3 B14377906 N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide CAS No. 89862-00-0

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide

Katalognummer: B14377906
CAS-Nummer: 89862-00-0
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: QONZQWMGYKPFMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide: is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are compounds containing a nitro group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with diethylamine and a suitable acylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-3-bromo-5-nitropyridine
  • 5-Bromo-3-nitropyridine-2-carbonitrile
  • 2-Bromo-5-chloro-3-nitropyridine

Comparison: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the diethylamide group. This structural uniqueness imparts distinct chemical and biological properties compared to other nitropyridine derivatives .

Eigenschaften

CAS-Nummer

89862-00-0

Molekularformel

C13H17N3O3

Molekulargewicht

263.29 g/mol

IUPAC-Name

N,N-diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17N3O3/c1-4-15(5-2)13(17)9-7-11-6-8-12(16(18)19)10(3)14-11/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

QONZQWMGYKPFMQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.